molecular formula C6H7BrN2O3S B6192519 6-bromo-2-methoxypyridine-3-sulfonamide CAS No. 2680531-16-0

6-bromo-2-methoxypyridine-3-sulfonamide

Cat. No.: B6192519
CAS No.: 2680531-16-0
M. Wt: 267.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7BrN2O3S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide typically involves the bromination of 2-methoxypyridine followed by sulfonamide formation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-bromo-2-methoxypyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors. The sulfonamide group is known to interact with biological targets, potentially disrupting their normal function .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methoxypyridine-3-sulfonamide involves the sulfonation of 6-bromo-2-methoxypyridine followed by the reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "6-bromo-2-methoxypyridine", "sulfuric acid", "ammonia", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 6-bromo-2-methoxypyridine is dissolved in concentrated sulfuric acid and heated to 80-90°C for 2 hours to form the sulfonic acid derivative.", "Step 2: The reaction mixture is cooled and poured into ice-cold water to precipitate the sulfonic acid derivative.", "Step 3: The precipitate is filtered and washed with water to obtain the sulfonic acid derivative.", "Step 4: The sulfonic acid derivative is dissolved in concentrated ammonia and heated to 80-90°C for 2 hours to form the sulfonamide.", "Step 5: The reaction mixture is cooled and the sulfonamide is precipitated by adding sodium hydroxide solution.", "Step 6: The precipitate is filtered and washed with water to obtain the final product, 6-bromo-2-methoxypyridine-3-sulfonamide." ] }

CAS No.

2680531-16-0

Molecular Formula

C6H7BrN2O3S

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.